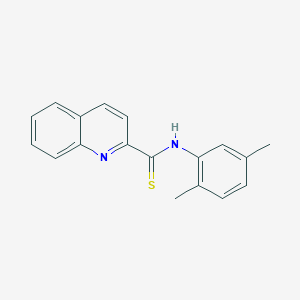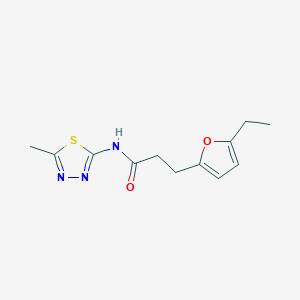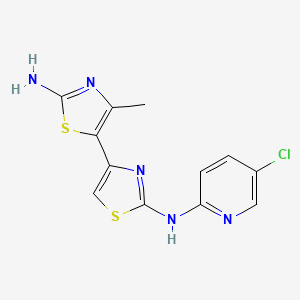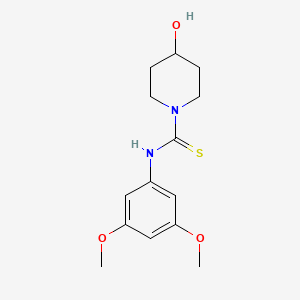
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPhPSG, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DPhPSG is a small molecule that belongs to the class of NMDA receptor antagonists, which are known to modulate the activity of glutamate, a neurotransmitter that plays a key role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its effects by antagonizing the NMDA receptor, which is a glutamate-gated ion channel that plays a key role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the influx of calcium ions into the cell, which can prevent excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain, which can contribute to its neuroprotective effects. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which can promote neuronal survival and regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide as a research tool is its specificity for the NMDA receptor, which allows for targeted modulation of glutamate signaling. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have good bioavailability and pharmacokinetic properties, which can facilitate its use in animal models. However, one limitation of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it can have off-target effects on other receptors and ion channels, which can complicate data interpretation.
Direcciones Futuras
There are a number of potential future directions for research on N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide, as well as its potential therapeutic applications in human diseases. Finally, more research is needed to evaluate the safety and toxicity of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide in animal models and humans.
Métodos De Síntesis
The synthesis of N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction between 3,4-dimethylbenzenesulfonyl chloride and glycine methyl ester hydrochloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain the final compound.
Aplicaciones Científicas De Investigación
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively in the field of neuroscience due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve cognitive function in animal models of schizophrenia and depression.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-8-9-14(10-13(12)2)18(11-16(17)19)22(20,21)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBHQXTWTCMZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5710528.png)
![2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5710539.png)

![2-(4-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5710563.png)


![N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5710590.png)
![2-{[(4-ethoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5710603.png)
![N-(4-fluorophenyl)-2-[2-(methylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5710627.png)